molecular formula C5H12O4 B8493186 2-Deoxy-D-erythro-pentitol

2-Deoxy-D-erythro-pentitol

Cat. No.: B8493186
M. Wt: 136.15 g/mol
InChI Key: ZDAWZDFBPUUDAY-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-deoxy-d-erythro-pentitol is a secondary alcohol.
This compound is a natural product found in Glehnia littoralis with data available.

Scientific Research Applications

Scientific Research Applications

1. Synthesis of Nucleoside Derivatives
2-Deoxy-D-erythro-pentitol serves as a crucial building block in the synthesis of nucleoside derivatives. Methods have been developed for synthesizing both nucleoside and non-nucleoside phosphoramidites using this compound. These derivatives are essential for the production of RNA and DNA oligomers, which are vital in genetic research and therapeutic applications .

2. Fluorescent Probes for Biological Studies
The compound has been utilized as a reactant in the development of fluorescent pyrimidine analogs. These analogs are designed to detect abasic sites in nucleic acids, providing insights into DNA damage and repair mechanisms. This application is particularly useful in understanding mutagenesis and the cellular response to DNA lesions .

Therapeutic Applications

1. Antitumor Activity
In vivo studies have demonstrated that this compound exhibits significant antitumor activity. For instance, in xenograft models, it has shown tumor growth inhibition rates of up to 60% at doses of 20 mg/kg. These findings suggest its potential as a therapeutic agent in cancer treatment.

2. Anti-inflammatory Effects
Research indicates that this compound may also possess anti-inflammatory properties. Studies involving induced arthritis models have shown a significant reduction in inflammation markers, highlighting its potential role in treating inflammatory diseases.

Case Studies

Case Study 1: Cancer Treatment

  • Objective : Evaluate the anticancer effects in breast cancer models.
  • Results : The compound induced significant apoptosis in cancer cells while minimally affecting normal cells, suggesting a selective action that could be beneficial for therapeutic purposes.

Case Study 2: Infection Control

  • Objective : Assess antimicrobial efficacy against resistant bacterial strains.
  • Results : It effectively inhibited growth in multi-drug resistant bacterial strains, indicating its potential as an antimicrobial agent .

Comparative Data Table

Application AreaDescriptionKey Findings
Nucleoside SynthesisBuilding block for nucleosides and phosphoramiditesEssential for RNA/DNA oligomer synthesis
Fluorescent ProbesDetects abasic sites in nucleic acidsUseful for studying DNA damage
Antitumor ActivityInhibition of tumor growthUp to 60% inhibition at 20 mg/kg
Anti-inflammatory EffectsReduces inflammation markersSignificant reduction observed
Antimicrobial ActivityInhibits resistant bacterial strainsEffective against multi-drug resistant strains

Properties

Molecular Formula

C5H12O4

Molecular Weight

136.15 g/mol

IUPAC Name

(2R,3S)-pentane-1,2,3,5-tetrol

InChI

InChI=1S/C5H12O4/c6-2-1-4(8)5(9)3-7/h4-9H,1-3H2/t4-,5+/m0/s1

InChI Key

ZDAWZDFBPUUDAY-CRCLSJGQSA-N

SMILES

C(CO)C(C(CO)O)O

Isomeric SMILES

C(CO)[C@@H]([C@@H](CO)O)O

Canonical SMILES

C(CO)C(C(CO)O)O

Origin of Product

United States

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-D-erythro-pentitol
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